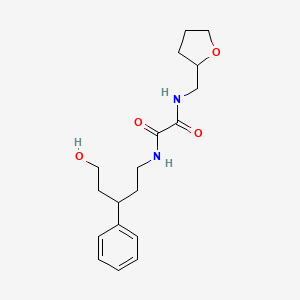
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with the CAS number 1788833-45-3, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3, with a molecular weight of 334.4 g/mol. The compound features a hydroxy group, a phenylpentyl moiety, and a tetrahydrofuran ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including tyrosinase, which plays a significant role in melanin production. This inhibition can lead to potential applications in skin whitening agents and treatments for hyperpigmentation disorders .
- Modulation of Cellular Pathways : The presence of the hydroxy group may enhance interactions with specific cellular targets, influencing pathways involved in cell proliferation and apoptosis. For example, analogs have demonstrated the ability to modulate signaling pathways related to cancer cell growth .
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and may have implications for age-related diseases and neuroprotection .
Efficacy Studies
Recent studies have explored the efficacy of this compound in various biological models:
| Study | Model | Concentration | Outcome |
|---|---|---|---|
| Study 1 | B16F10 melanoma cells | 0 - 5 µM | Inhibition of tyrosinase activity; non-cytotoxic at lower concentrations |
| Study 2 | Human skin fibroblasts | 0 - 10 µM | Modulation of collagen synthesis; enhanced cell viability |
| Study 3 | Neuroblastoma cell line | 0 - 20 µM | Antioxidant effects observed; reduced oxidative stress markers |
These studies indicate that the compound possesses significant potential as a therapeutic agent.
Case Studies
- Tyrosinase Inhibition : A study demonstrated that this compound exhibited potent inhibition against mushroom tyrosinase, with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential utility in cosmetic formulations aimed at skin lightening .
- Neuroprotective Effects : In vitro experiments showed that the compound could reduce oxidative stress in neuroblastoma cells, suggesting potential applications in neurodegenerative disease treatment . The antioxidant capacity was assessed using various assays measuring reactive oxygen species (ROS) levels.
属性
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-3,5-6,15-16,21H,4,7-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNVHRJGWHJFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














